Basic violet 14
Overview
Description
Mechanism of Action
Target of Action
Basic Violet 14, also known as Basic Fuchsin or Rosaniline , is primarily used as a dye in various industries such as textile and leather . It is also used in biochemical analysis as a nuclear dye, which suggests that its primary target is the DNA of cells .
Mode of Action
The mode of action of this compound is thought to involve binding to the DNA of target organisms, causing disruption, mutation, or inhibition of DNA replication . A photodynamic action of this compound, apparently mediated by a free-radical mechanism, has also been described .
Result of Action
The binding of this compound to DNA can disrupt normal cellular processes, potentially leading to cell death . This property is utilized in its use as a dye and in biochemical analyses. It should be noted that this compound is considered toxic, carcinogenic, and mutagenic, and can cause irritation to the respiratory tract if inhaled .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a dye can be affected by the pH of the solution . Additionally, it has been shown to adsorb effectively onto certain materials, suggesting that its action can be influenced by the presence of these materials in the environment .
Biochemical Analysis
Biochemical Properties
Basic Violet 14 plays a significant role in biochemical reactions. It is used to prepare Schiff reagent to detect aldehydes, and to determine some acid ions and metal ions by extraction spectrophotometry . It also interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also used as a nuclear dye for biochemical analysis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also used for photometric detection of bromine, nitrite, and sulfur dioxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fuchsin, Basic, can be synthesized through the condensation of aniline and 1,2-dichloroethane . Another method involves the reaction of aniline with carbon tetrachloride . The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the production of Fuchsin, Basic, involves large-scale reactions using aniline and suitable chlorinated hydrocarbons. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then purified through crystallization and filtration to obtain the desired dye .
Chemical Reactions Analysis
Types of Reactions: Fuchsin, Basic, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Fuchsin, Basic, can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or zinc dust.
Substitution: Fuchsin, Basic, can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinonoid structures, while reduction can lead to the formation of leuco compounds .
Scientific Research Applications
Fuchsin, Basic, has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and in redox titrations.
Medicine: Fuchsin, Basic, is used in histological staining to identify bacteria and other microorganisms.
Comparison with Similar Compounds
Pararosaniline: Similar in structure and used in similar applications, but with slight differences in staining properties.
New Fuchsin: Another variant used for staining and dyeing, with different spectral properties.
Magenta II: A related compound with applications in textile dyeing and biological staining.
Uniqueness: Fuchsin, Basic, is unique due to its specific binding properties and the intensity of the magenta color it produces. Its versatility in various applications, from biological staining to industrial dyeing, sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,23H,21-22H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDJCCTWPBKUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3.HCl, C20H20ClN3 | |
Record name | C.I. BASIC VIOLET 14 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
3248-93-9 (Parent) | |
Record name | Fuchsin, basic [USP] | |
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DSSTOX Substance ID |
DTXSID6021246 | |
Record name | C.I. Basic Violet 14 | |
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Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. basic violet 14 is a dark green powder. A dye derived from triphenylmethane., Metallic green solid; [Merck Index] Reddish-brown solid; [Hawley] Dark green crystalline powder; [MSDSonline] | |
Record name | C.I. BASIC VIOLET 14 | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ACIDS /MAGENTA BASE/, 2.65 PARTS DISSOLVE IN 1000 PARTS WATER; SOL IN ALCOHOL WITH A CARMINE RED COLOR; PRACTICALLY INSOL IN ETHER | |
Record name | C.I. BASIC VIOLET 14 | |
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Density |
1.22 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | C.I. BASIC VIOLET 14 | |
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Color/Form |
METALLIC GREEN LUSTROUS CRYSTALS | |
CAS No. |
632-99-5, 58969-01-0 | |
Record name | C.I. BASIC VIOLET 14 | |
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Record name | Fuchsin, basic [USP] | |
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Record name | Basic violet 14 | |
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Record name | C.I. Basic Violet 14 | |
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Record name | Basic fuchsin | |
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Record name | BASIC VIOLET 14 | |
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Melting Point |
greater than 392 °F (decomposes) (NTP, 1992) | |
Record name | C.I. BASIC VIOLET 14 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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